POTASSIUM PHTHALIMIDE
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Overview
Description
Preparation Methods
POTASSIUM PHTHALIMIDE can be synthesized through several methods:
Reaction with Potassium Hydroxide: One common method involves adding a hot solution of phthalimide in ethanol to a solution of potassium hydroxide in ethanol.
Reaction with Potassium Carbonate: Another method involves reacting phthalimide with potassium carbonate in water at 100°C.
Industrial Production: Industrially, phthalimide potassium is produced by reacting phthalimide with potassium hydroxide in absolute ethanol.
Chemical Reactions Analysis
POTASSIUM PHTHALIMIDE undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used in the Gabriel synthesis, where it reacts with alkyl halides to form N-alkylphthalimides, which can be hydrolyzed to yield primary amines.
Condensation Reactions: It can condense with organic halides in dimethylformamide.
Reactions with Sulfur Monochloride: It reacts with sulfur monochloride in petroleum ether.
Organocatalysis: It serves as an organocatalyst for the cyanosilylation of various carbonyl compounds under mild conditions.
Scientific Research Applications
POTASSIUM PHTHALIMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phthalimide potassium involves the deprotonation of the imide nitrogen by a base, such as potassium hydroxide, to form a strong nucleophile—the imide ion . This nucleophile can then participate in various substitution reactions, such as the Gabriel synthesis, to form primary amines . The high acidity of the imido N-H is due to the resonance stabilization provided by the flanking electrophilic carbonyl groups .
Comparison with Similar Compounds
POTASSIUM PHTHALIMIDE can be compared with other similar compounds:
Phthalimide: The parent compound of phthalimide potassium, used in similar reactions but lacks the potassium ion.
Naphthalimide: A related compound with a naphthalene ring instead of a benzene ring, used in organic π-conjugated materials.
Thalidomide: A phthalimide derivative with significant pharmaceutical applications.
Amphotalide, Taltrimide, Talmetoprim, Apremilast: Other phthalimide derivatives with various medical applications.
This compound is unique due to its role as a nucleophile in the Gabriel synthesis and its wide range of applications in organic synthesis, medicinal chemistry, and industrial processes.
Properties
Molecular Formula |
C8H5KNO2 |
---|---|
Molecular Weight |
186.23 g/mol |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11); |
InChI Key |
BYXYCUABYHCYLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2=O.[K] |
Origin of Product |
United States |
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